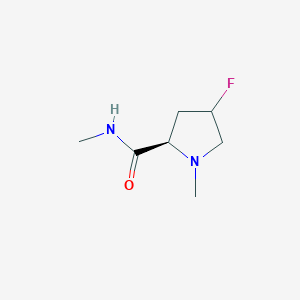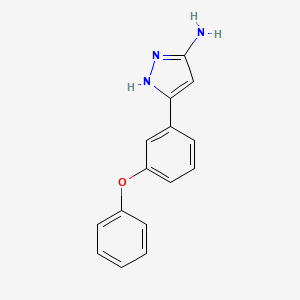![molecular formula C51H43N3O B12863503 (12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)
(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone” is a complex organic molecule characterized by its multiple ring structures and functional groups. This compound is likely to exhibit unique chemical properties due to its intricate structure, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including the formation of the core ring structures, introduction of tert-butyl and phenyl groups, and the incorporation of the triazaheptacyclo framework. Common synthetic methods might include:
Cyclization Reactions: To form the core ring structures.
Substitution Reactions: To introduce tert-butyl and phenyl groups.
Condensation Reactions: To incorporate the triazaheptacyclo framework.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation: Due to the presence of phenyl groups.
Reduction: Potentially affecting the triazaheptacyclo framework.
Substitution: Particularly at the tert-butyl and phenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Molecular Targets: Such as enzymes or receptors.
Pathways Involved: Including signal transduction pathways or metabolic pathways.
相似化合物的比较
Similar Compounds
(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone: A similar compound with slight variations in the ring structures or functional groups.
This compound: Another similar compound with different substituents.
属性
分子式 |
C51H43N3O |
|---|---|
分子量 |
713.9 g/mol |
IUPAC 名称 |
(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone |
InChI |
InChI=1S/C51H43N3O/c1-50(2,3)37-30-41-45(47-43(37)35-26-16-18-28-39(35)52(47)33-22-12-8-13-23-33)46-42(54(41)49(55)32-20-10-7-11-21-32)31-38(51(4,5)6)44-36-27-17-19-29-40(36)53(48(44)46)34-24-14-9-15-25-34/h7-31H,1-6H3 |
InChI 键 |
VSXYAPYFNYABIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C3=C(N2C(=O)C4=CC=CC=C4)C=C(C5=C3N(C6=CC=CC=C65)C7=CC=CC=C7)C(C)(C)C)C8=C1C9=CC=CC=C9N8C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
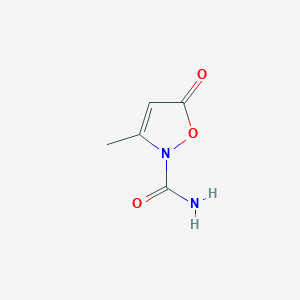
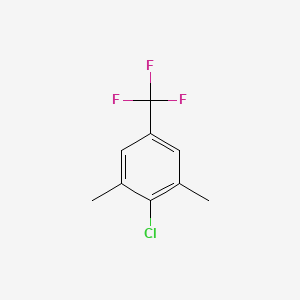
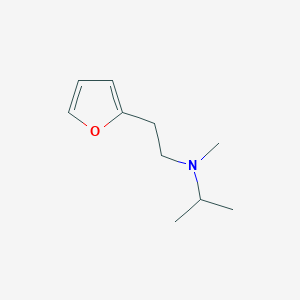
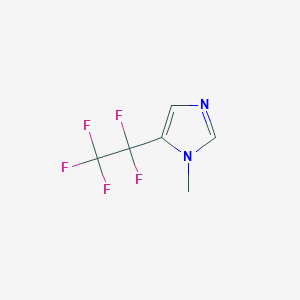



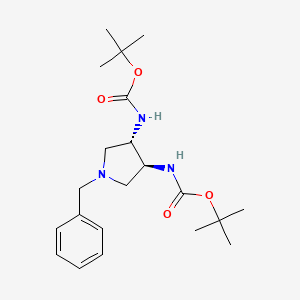
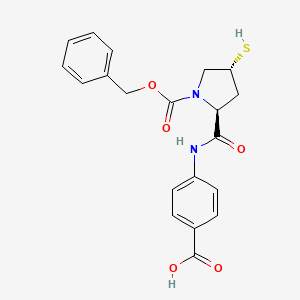
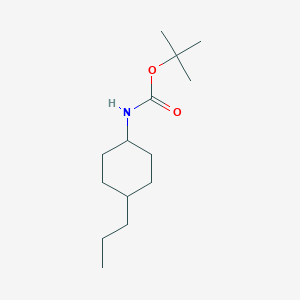
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
